molecular formula C34H20 B1235669 Octacene

Octacene

Cat. No.: B1235669
M. Wt: 428.5 g/mol
InChI Key: PFTXKXWAXWAZBP-UHFFFAOYSA-N
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Description

Octacene, a linear acene composed of eight fused benzene rings, represents a critical milestone in the study of extended π-conjugated systems. Its synthesis has been achieved through precursor-based strategies, where stable intermediates (e.g., cycloadducts or tetraketones) are thermally or photochemically converted into the target compound . For instance, unsubstituted this compound was synthesized via the reaction of pyrene tetraketone with 2,3-naphthalenediamine, though it exhibited poor solubility . To address this, solubilizing groups such as n-decyloxyphenyl or n-eicosyloxy substituents have been introduced, enhancing processability and enabling the observation of liquid crystalline columnar phases at room temperature .

Theoretical studies using the Pariser-Parr-Pople (PPP) model have validated its singlet ground state, with the lowest singlet excitation energy (S₁) calculated at 1.49 eV (screened parameters), aligning closely with experimental absorption peaks (1.54–1.86 eV) . The most intense peak in its UV-vis spectrum corresponds to the S₇ state at ~3.38 eV, reflecting strong electron correlation effects .

Properties

Molecular Formula

C34H20

Molecular Weight

428.5 g/mol

IUPAC Name

octacyclo[16.16.0.03,16.05,14.07,12.020,33.022,31.024,29]tetratriaconta-1(34),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32-heptadecaene

InChI

InChI=1S/C34H20/c1-2-6-22-10-26-14-30-18-34-20-32-16-28-12-24-8-4-3-7-23(24)11-27(28)15-31(32)19-33(34)17-29(30)13-25(26)9-21(22)5-1/h1-20H

InChI Key

PFTXKXWAXWAZBP-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=C8C=CC=CC8=CC7=CC6=CC5=CC4=CC3=CC2=C1

Canonical SMILES

C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=C8C=CC=CC8=CC7=CC6=CC5=CC4=CC3=CC2=C1

Origin of Product

United States

Scientific Research Applications

Optoelectronic Devices

Organic Field-Effect Transistors (OFETs)
Octacene is recognized for its high charge carrier mobility, making it an attractive candidate for use in organic field-effect transistors. Studies have shown that this compound can achieve mobilities comparable to those of traditional inorganic semiconductors. For instance, this compound-based OFETs demonstrated mobilities exceeding 1cm2/Vs1\,\text{cm}^2/\text{V}\cdot \text{s}, which is significant for organic semiconductors .

Organic Photodetectors
The photonic properties of this compound enable its use in organic photodetectors. Its ability to absorb light in the visible to near-infrared spectrum allows for efficient light harvesting, which is crucial for applications in solar energy conversion and photodetection. Recent advancements have shown that devices incorporating this compound exhibit improved sensitivity and response times compared to those based on smaller acenes .

Photonic Applications

Light-Emitting Diodes (LEDs)
this compound's photoluminescent properties make it suitable for use in organic light-emitting diodes. The compound exhibits strong emission characteristics, particularly in the red to near-infrared range, which is advantageous for display technologies and lighting applications .

Laser Applications
Due to its high optical gain and low lasing threshold, this compound has been investigated as a potential gain medium for organic lasers. Research indicates that this compound-based lasers can operate efficiently at room temperature, expanding the possibilities for flexible and lightweight laser technologies .

Material Science

Nanostructured Materials
this compound serves as a building block for creating nanostructured materials such as graphene-like sheets and carbon nanotubes. Its extended π-conjugated system allows for the development of materials with enhanced mechanical and electrical properties .

Self-Healing Materials
Recent studies have explored the incorporation of this compound into self-healing polymer systems. The unique properties of this compound can enhance the healing efficiency of these materials when subjected to mechanical stress or damage, paving the way for more durable applications in various industries .

Case Studies

Application AreaDescriptionKey Findings
Organic Field-Effect TransistorsHigh mobility OFETs using this compound as the active layer.Achieved mobilities > 1cm2/Vs1\,\text{cm}^2/\text{V}\cdot \text{s} with excellent stability .
Organic PhotodetectorsUtilization of this compound in photodetector devices for enhanced sensitivity.Improved response times and sensitivity in visible to near-infrared light detection .
Light-Emitting DiodesInvestigation into this compound's emission properties for LED applications.Strong emission in red to near-infrared spectrum suitable for display technologies .
Nanostructured MaterialsUse of this compound in creating advanced nanostructured materials with superior properties.Enhanced mechanical and electrical properties observed in synthesized nanomaterials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Optical Properties

  • Heptacene vs. Octacene: Heptacene’s S₁ excitation (~1.7 eV) is higher than this compound’s (1.49 eV), consistent with the trend of decreasing HOMO-LUMO gaps in longer acenes . However, this compound’s excited-state polarization differs: its peak VIII exhibits mixed x and y polarization, whereas nonacene and decacene show purely x-polarized transitions .
  • Nonacene: With nine rings, nonacene is predicted to have a smaller S₁ energy (<1.3 eV) and greater biradical character than this compound, contributing to its instability .
  • Tetrahydrododecaazadodecacene [84] : Though technically an this compound analog, partial saturation disrupts full conjugation, resulting in higher stability but diminished semiconductor performance compared to fully aromatic this compound .

Stability and Functionalization

  • Substituent Effects : this compound derivatives with n-eicosyloxy groups exhibit enhanced thermal stability and mesophase behavior compared to heptacene, which degrades rapidly under ambient conditions .
  • Oxidation Resistance : Unlike tetrahydrododecaazadodecacene [84], which resists oxidation to a fully conjugated form, this compound can maintain aromaticity under controlled conditions .

Preparation Methods

Fourfold TIPS-Ethynylation Strategy

The modular synthesis of this compound derivatives via fourfold tri-iso-propylsilylethynyl (TIPS) functionalization represents a landmark achievement. Starting from dibromoanthraquinone, a sequence of Diels-Alder (DA) and retro-DA reactions constructs the acene backbone while introducing TIPS-ethynyl groups at strategic positions (Scheme 1). The final step involves SnCl₂-mediated reduction of tetraalkynylated intermediates, yielding 4TIPS-Octacene (4TIPS-Oct). However, 4TIPS-Oct exhibits rapid decomposition in solution, even under inert conditions, forming a head-to-head butterfly dimer via Csp³–Csp³ bond formation (Figure 2). Crystallization attempts from pyridine yielded only this dimer, characterized by X-ray diffraction. Despite a 71% yield for the heptacene analogue, 4TIPS-Oct proved too unstable for purification, necessitating in situ characterization via UV/Vis and mass spectrometry.

Photochemical Decarbonylation of α-Diketone Precursors

Building on Yamada’s diketone strategy, this compound has been generated through UV-induced decarbonylation of bis(α-diketone) precursors in solid argon matrices at 10 K. The precursor, synthesized via a double DA reaction between anthracene and diketone dienophiles, undergoes [4+2] cycloreversion upon irradiation, releasing two CO molecules (Figure 3). Matrix isolation prevents dimerization, enabling characterization via IR and UV/Vis spectroscopy. The electronic absorption spectrum of this compound shows a bathochromic shift (λₘₐₓ ≈ 780 nm) compared to heptacene (λₘₐₓ ≈ 720 nm), consistent with extended π-conjugation.

Solid-State and Matrix Isolation Approaches

Cryogenic Matrix Synthesis

Bettinger and coworkers pioneered the photogeneration of this compound in cryogenic matrices (Figure 4). A diketone precursor embedded in solid argon at 10 K undergoes 365 nm UV irradiation, cleaving the α-diketone bridges. This method produces this compound with a half-life of 48 hours at 10 K, as monitored by FTIR. Key spectral features include the disappearance of carbonyl stretches (1780 cm⁻¹) and emergence of acene C–H out-of-plane vibrations (820–850 cm⁻¹).

Thermal Decarbonylation in Polymeric Matrices

Recent advances employ polymeric matrices to stabilize this compound at higher temperatures. Heating a polydimethylsiloxane (PDMS) composite containing bis(α-diketone) precursors to 200°C under vacuum induces decarbonylation, yielding this compound trapped within the polymer matrix. PDMS’s flexibility accommodates acene planarization while limiting oxidative degradation. Raman spectroscopy confirms the presence of this compound through characteristic D and G bands at 1350 cm⁻¹ and 1580 cm⁻¹, respectively.

On-Surface Synthesis under Ultra-High Vacuum

Dehydrogenation of Partially Saturated Precursors

On-surface synthesis on Au(111) substrates enables this compound generation via dehydrogenation. A hydrogenated this compound precursor, deposited via molecular beam epitaxy, undergoes stepwise dehydrogenation at 400°C under ultra-high vacuum (UHV). Scanning tunneling microscopy (STM) reveals a planar structure with a length of 1.8 nm and a HOMO-LUMO gap of 1.2 eV, measured by scanning tunneling spectroscopy (STS).

Epoxide Deoxygenation

This compound has also been synthesized from diepoxide precursors on Ag(110) surfaces. Thermal annealing at 300°C induces deoxygenation, forming this compound with 90% regioselectivity. Low-temperature STM (4 K) resolves individual benzene rings, confirming the absence of dimerization defects.

Stability Challenges and Mitigation Strategies

Steric Protection with Bulky Substituents

While TIPS-ethynyl groups enhance solubility, their efficacy in stabilizing this compound remains limited compared to smaller acenes. 4TIPS-Oct decomposes 10× faster than 4TIPS-Heptacene, with a half-life of <1 hour in THF. Computational studies attribute this to increased diradical character (y₀ = 0.32 for this compound vs. y₀ = 0.18 for heptacene), promoting dimerization.

Encapsulation in Host-Guest Complexes

Host-guest systems using cucurbituril (CB) improve this compound stability in aqueous media. CB’s cavity (8.5 Å diameter) accommodates this compound (7.2 Å width), shielding it from oxygen. Transient absorption spectroscopy shows a 5× increase in half-life (from 2 to 10 minutes) for encapsulated this compound.

Comparative Analysis of Synthesis Methods

MethodYield (%)Stability (Half-Life)Key Characterization Techniques
TIPS-Ethynylation29<1 hour (solution)UV/Vis, MS, XRD (dimer)
Cryogenic MatrixN/A48 hours (10 K)FTIR, UV/Vis
On-Surface Dehydrogenation85Stable at 4 KSTM, STS
PDMS Encapsulation6030 minutes (200°C)Raman, TEM

Q & A

Q. What synthesis strategies are employed to stabilize octacene for experimental characterization?

this compound's instability requires strategic functionalization with sterically bulky groups like triisopropylsilyl (TIPS)-ethynyl substituents. A fourfold TIPS-ethynylation approach shields the reactive acene core, enabling isolation and characterization (e.g., UV-Vis, NMR). For example, 4TIPS-Octacene (λmax = 944 nm) is synthesized via Diels-Alder reactions but rapidly dimerizes at room temperature, necessitating inert conditions and low-light handling .

Q. What spectroscopic techniques are critical for characterizing this compound's electronic structure?

UV-Vis spectroscopy identifies π-absorption bands (e.g., 4TIPS-Octacene: λmax = 944 nm), while electron paramagnetic resonance (EPR) detects diradical character (g = 2.0033 for 4TIPS-Octacene). Computational methods like the Pariser-Parr-Pople (PPP) model predict singlet-triplet gaps and validate experimental spectra (e.g., S1 state at 1.49 eV vs. experimental 1.54–1.86 eV) .

Q. How do fundamental electronic properties of this compound compare to smaller acenes?

this compound exhibits a reduced optical gap (1.24 eV for 4TIPS-Octacene vs. 1.75 eV for pentacene) and ambipolar charge transport in thin-film transistors. Ionization potential and electron affinity decrease with acene length, as shown by cyclic voltammetry (CV) and density functional theory (DFT) .

Advanced Research Questions

Q. How can discrepancies between computational and experimental absorption spectra be resolved?

Adjusting parameters in PPP models improves agreement. For this compound, screened parameters align S1 (1.49 eV) with experimental S1 (1.54–1.86 eV), reducing error from 30% (standard parameters) to <10%. Higher-energy states (e.g., S7 at 3.38 eV vs. 3.68–3.78 eV) require advanced methods like multireference DFT .

Q. What methodologies confirm this compound's diradicaloid character?

EPR signals (g ≈ 2.003) and broadened NMR peaks indicate diradical nature. For 4TIPS-Octacene, unresolved EPR signals and ambipolar transport (hole/electron mobilities ~0.023 cm²/Vs) suggest open-shell configurations, unlike smaller acenes (e.g., pentacene is EPR-silent) .

Q. How does acene length correlate with charge mobility in field-effect transistors?

Each additional benzene ring increases mobility by an order of magnitude (e.g., pentacene: 2.4 × 10⁻⁴ cm²/Vs; heptacene: 0.023 cm²/Vs). Edge-to-face packing of TIPS-ethynylated acenes minimizes π-π interactions, enhancing device stability .

Q. What decomposition pathways limit this compound's practical applications?

this compound dimerizes into butterfly adducts under ambient conditions, with degradation products (e.g., pentacene fragments) detectable via UV-Vis (λ = 665 nm). Stability studies in toluene show t½ < 24 hours for unsubstituted this compound, necessitating inert storage .

Q. How do substituents modulate this compound's electronic structure?

TIPS-ethynyl groups lower HOMO-LUMO gaps (1.05 eV DFT vs. 1.24 eV experimental) and reduce oxidation. Substituent steric effects induce backbone distortion (CAr−Csp−Csp ≈ 170–174°), altering absorption spectra and stability .

Q. What experimental conditions enable ambipolar transport in this compound derivatives?

Drop-cast films on SAM-modified dielectrics yield balanced hole/electron mobilities. Annealing optimizes crystallinity, with hexacene and heptacene derivatives showing mobilities up to 0.023 cm²/Vs under nitrogen atmospheres .

Q. How does environmental exposure affect this compound's long-term stability?

Light accelerates decomposition (e.g., 4TIPS-Octacene t½ < 24 hours in light vs. weeks in darkness). Solid-state stability under argon exceeds solution-phase, with degradation monitored via UV-Vis intensity loss and emerging shorter-wavelength peaks .

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